molecular formula C21H31NO6 B11708545 Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate CAS No. 312943-15-0

Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate

Cat. No.: B11708545
CAS No.: 312943-15-0
M. Wt: 393.5 g/mol
InChI Key: BKCVNOSBCSFEGZ-UHFFFAOYSA-N
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Description

Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate (molecular formula: C₂₁H₃₁NO₆, molecular weight: 393.48 g/mol) is a structurally complex compound featuring a benzyl ester group, a hexanoate chain with a ketone moiety, and a 12-membered macrocyclic ring containing three oxygen atoms and one nitrogen atom (1,4,7-trioxa-10-azacyclododecane) . Its ChemSpider ID (2989534) and other identifiers (e.g., AGN-PC-0KZOFJ, STOCK3S-28352) confirm its established presence in chemical databases .

Properties

CAS No.

312943-15-0

Molecular Formula

C21H31NO6

Molecular Weight

393.5 g/mol

IUPAC Name

benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate

InChI

InChI=1S/C21H31NO6/c23-20(22-10-12-25-14-16-27-17-15-26-13-11-22)8-4-5-9-21(24)28-18-19-6-2-1-3-7-19/h1-3,6-7H,4-5,8-18H2

InChI Key

BKCVNOSBCSFEGZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCN1C(=O)CCCCC(=O)OCC2=CC=CC=C2

solubility

56.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate typically involves multiple steps, starting with the preparation of the 1,4,7-trioxa-10-azacyclododecane ring. This ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The hexanoate chain is then introduced through esterification reactions, and the final step involves the attachment of the benzyl group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Comparison with Macrocyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Donor Atoms Key Features Potential Applications
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate C₂₁H₃₁NO₆ 393.48 O₃N Mixed donor macrocycle, benzyl ester Chelation, drug delivery carriers
1,4,7-Trioxacyclododecane (Crown Ether) C₉H₁₈O₃ 174.24 O₃ All-oxygen macrocycle Phase-transfer catalysis, ion sensing
1,4,7,10-Tetraazacyclododecane (Cyclen) C₈H₂₀N₄ 172.28 N₄ Nitrogen-rich macrocycle MRI contrast agents (e.g., Gd³⁺ complexes)

Key Observations:

  • Donor Atom Influence: The O₃N donor set in the target compound may exhibit selectivity for transition metals (e.g., Cu²⁺ or Fe³⁺), contrasting with crown ethers (O₃), which preferentially bind alkali metals (e.g., K⁺ or Na⁺) . Cyclen’s N₄ donors are optimized for hard Lewis acids like Gd³⁺, highlighting how donor atom composition dictates metal affinity .
  • However, its removal requires harsher conditions (e.g., hydrogenolysis) compared to simpler esters .

Ester-Functionalized Analogs

Table 2: Comparison with Ester Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Stability/Reactivity
This compound C₂₁H₃₁NO₆ 393.48 Macrocycle-linked ketone, benzyl ester Stable under acidic conditions
Benzyl 6-aminohexanoate C₁₃H₁₇NO₂ 219.28 Linear chain, amine terminus Prone to hydrolysis, reactive amine
Methyl 6-oxohexanoate C₇H₁₂O₃ 144.17 Simple ester, ketone moiety High volatility, labile ester group

Key Observations:

  • Ketone vs. Amine Functionality: The ketone in the target compound reduces nucleophilic reactivity compared to amine-terminated analogs (e.g., benzyl 6-aminohexanoate), making it more stable in acidic or oxidizing environments .

Research Findings and Limitations

  • Metal Chelation: While specific binding constants are unavailable in the provided evidence, the O₃N donor set likely confers moderate affinity for transition metals, as seen in mixed-donor macrocycles like 1-oxa-4,7-diazacyclononane .
  • Synthetic Utility : The benzyl ester’s stability makes it suitable for multi-step syntheses requiring orthogonal protection strategies.
  • Limitations : Direct comparative data with analogs (e.g., binding studies, solubility profiles) are absent in the provided sources. Further experimental validation is needed to confirm inferred properties.

Biological Activity

Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities, supported by research findings and case studies.

Molecular Characteristics:

  • Molecular Formula: C21H31NO6
  • Molecular Weight: 393.5 g/mol
  • CAS Number: 312943-15-0
  • Solubility: 56.1 µg/mL at pH 7.4

Structural Features:
The compound features a benzyl group attached to a hexanoate chain and a unique 1,4,7-trioxa-10-azacyclododecane ring structure. This configuration contributes to its biological activity by allowing interactions with various biological targets.

Synthesis

The synthesis of this compound involves several steps:

  • Preparation of the 1,4,7-trioxa-10-azacyclododecane Ring: This is achieved through cyclization reactions.
  • Esterification: The hexanoate chain is introduced via esterification reactions.
  • Attachment of the Benzyl Group: This final step typically employs nucleophilic substitution reactions to attach the benzyl moiety.

The mechanism of action of this compound involves its interaction with various molecular targets such as enzymes and receptors. Its structural attributes allow it to modulate the activity of these targets, influencing pathways related to signal transduction and metabolic processes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the expression of AIMP2-DX2, a protein implicated in cancer progression. This inhibition leads to reduced cell proliferation in various cancer cell lines .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro studies reveal that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .

Case Studies

StudyFindings
Anticancer Study Inhibition of AIMP2-DX2 expression leading to reduced proliferation in cancer cell lines .
Antimicrobial Study Effective against multiple bacterial strains with significant inhibition zones observed in disc diffusion assays .

Research Applications

This compound serves as a valuable building block in organic synthesis and has potential applications in drug development due to its unique biological activities. Its ability to interact with biological systems makes it a candidate for further research into therapeutic applications.

Q & A

Q. What are the optimal synthetic methodologies for producing Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate with high purity and yield?

  • Methodological Answer : Enzymatic esterification using immobilized lipases under controlled conditions (e.g., alcohol:acid molar ratio, temperature, pressure) is a robust approach for synthesizing benzyl esters. For example, benzyl hexanoate achieved 97.3% conversion at 35°C, 1:3 molar ratio, and 15 mbar pressure . For the target compound, consider modifying reaction parameters (e.g., solvent polarity, catalyst type) to accommodate the macrocyclic trioxa-azacyclododecane moiety. Use factorial design to optimize variables systematically.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, DEPT-135) with high-resolution mass spectrometry (HRMS) to confirm the ester linkage and macrocyclic structure. For benzyl esters, GC-MS is effective for identifying volatile byproducts . For non-volatile intermediates, LC-MS with electrospray ionization (ESI) is recommended. Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift calculations).

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) can quantify impurities at ppm levels. For example, branched-chain esters like isopentyl hexanoate were resolved using C18 reverse-phase columns with acetonitrile/water gradients . Pair this with gas chromatography (GC) for volatile contaminants, ensuring method validation via spike-and-recovery experiments.

Advanced Research Questions

Q. How does the macrocyclic 1,4,7-trioxa-10-azacyclododecane moiety influence the compound’s reactivity in aqueous environments?

  • Methodological Answer : Perform hydrolysis kinetics studies under varying pH (1–13) and temperatures (25–60°C). Use 1^1H NMR to track ester bond cleavage and macrocyclic ring stability. Compare with simpler esters (e.g., benzyl hexanoate) to isolate the macrocycle’s effect. Computational modeling (MD simulations) can predict solvation effects and hydrogen-bonding interactions with water .

Q. What strategies can resolve contradictions in bioactivity data for this compound across different assay systems?

  • Methodological Answer : Use orthogonal assays (e.g., electrophysiology, fluorescence-based binding studies) to verify bioactivity. For example, GC-EAD analysis resolved discrepancies in insect antennal responses to structurally similar esters by quantifying electrophysiological thresholds . Apply dose-response curves and statistical rigor (e.g., ANOVA with Tukey’s post hoc test) to distinguish noise from true biological effects.

Q. How can this compound be functionalized for targeted drug delivery applications?

  • Methodological Answer : Modify the hexanoate chain or benzyl group via click chemistry (e.g., azide-alkyne cycloaddition) to attach targeting ligands (e.g., folate, peptides). Evaluate conjugation efficiency using MALDI-TOF MS. For in vitro testing, use fluorescence-labeled analogs to track cellular uptake via confocal microscopy. Compare release kinetics of payloads (e.g., doxorubicin) under physiological vs. acidic conditions .

Key Research Considerations

  • Contradictions in Data : Differences in bioactivity may arise from assay sensitivity (e.g., EAG vs. behavioral assays in insects ). Standardize protocols across labs.
  • Synthetic Challenges : The macrocyclic component may hinder esterification efficiency. Use co-solvents (e.g., THF) or microwave-assisted synthesis to enhance reaction rates.

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